

Spectroscopic Analysis and Characterization of Flufenoxadiazam: A Technical Guide

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Compound of Interest

Compound Name: *Flufenoxadiazam*

Cat. No.: *B15563892*

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Disclaimer: As of late 2025, specific, publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for the fungicide **Flufenoxadiazam** (CAS 1839120-27-2) is limited. This guide provides a comprehensive overview of the analytical techniques used for its characterization, employing data from structurally similar 1,2,4-oxadiazole-based benzamide compounds as illustrative examples. The experimental protocols detailed herein are based on established methodologies for these analogous compounds and are representative of the procedures expected for the analysis of **Flufenoxadiazam**.

Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, belonging to the 1,2,4-oxadiazole class of compounds.[1] Its chemical formula is C₁₆H₉F₄N₃O₂ and its IUPAC name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[2] **Flufenoxadiazam** exhibits a unique mode of action as the first histone deacetylase (HDAC) inhibitor in the fungicide industry, offering a new tool for managing fungal diseases, particularly Asian Soybean Rust.[1] This mechanism, which modulates gene expression in fungi, positions it as a critical component in resistance management strategies.[1]

The precise structural elucidation and characterization of **Flufenoxadiazam** are paramount for quality control, regulatory approval, and understanding its mechanism of action at a molecular level. This is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties of Flufenoxadiazam

A summary of the key physicochemical properties of **Flufenoxadiazam** is presented below.

Property	Value	Reference
CAS Number	1839120-27-2	[2]
Molecular Formula	C ₁₆ H ₉ F ₄ N ₃ O ₂	[2]
Molecular Weight	351.26 g/mol	
Exact Mass	351.0631 Da	
IUPAC Name	N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide	[2]

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for **Flufenoxadiazam**, based on the analysis of analogous compounds containing the 1,2,4-oxadiazole benzamide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Flufenoxadiazam**, ¹H-NMR would provide information on the chemical environment of the protons on the phenyl rings, while ¹³C-NMR would identify all the unique carbon atoms in the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Similar 1,2,4-Oxadiazole Benzamide Compound

Note: The following data is for an analogous compound and is intended for illustrative purposes only.

¹ H NMR (500 MHz, DMSO-d ₆)	¹³ C NMR (126 MHz, DMSO-d ₆)
δ (ppm)	Assignment
10.84 (s, 1H)	-NH-
8.24–8.18 (m, 2H)	Aromatic CH
8.11 (d, J = 9.0 Hz, 1H)	Aromatic CH
7.85 (d, J = 8.0 Hz, 1H)	Aromatic CH
7.77 (m, 3H)	Aromatic CH
7.43 (d, J = 9.0 Hz, 2H)	Aromatic CH

Data adapted from a representative compound in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of **Flufenoxadiazam** by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural confirmation.

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Calculated Mass [M+H] ⁺	352.0706
Observed Mass [M+H] ⁺	Data not available for Flufenoxadiazam, but would be expected to be very close to the calculated mass.

The calculated mass is for the protonated molecule of **Flufenoxadiazam** (C₁₆H₁₀F₄N₃O₂⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Flufenoxadiazam** would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.

Table 3: Expected Infrared (IR) Absorption Bands for **Flufenoxadiazam**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3300	N-H	Stretching
~1650	C=O (amide)	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1570	C=N (oxadiazole)	Stretching
~1300-1100	C-F (trifluoromethyl)	Stretching
~1250	C-O (oxadiazole)	Stretching

Experimental Protocols

The following are detailed methodologies for the key experiments, based on standard practices for the analysis of related compounds.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition:
 - ¹H-NMR: Spectra are recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - ¹³C-NMR: Spectra are recorded at 126 MHz. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

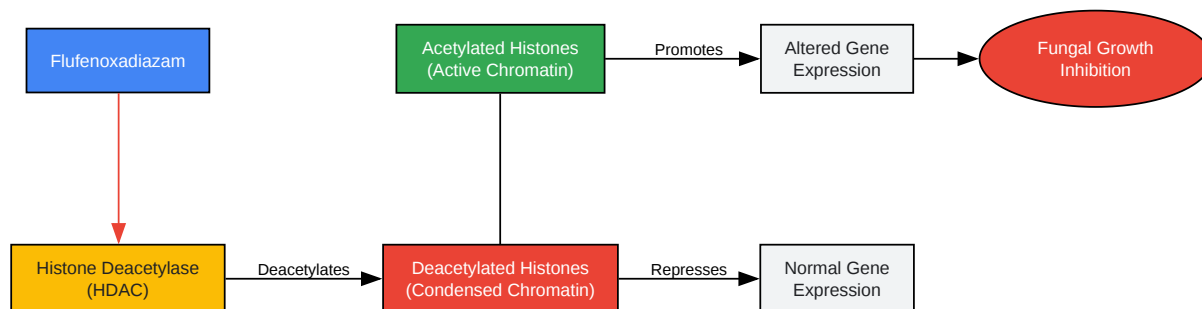
- Instrumentation: A Waters Xevo G2-XS QTOF Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
- Data Acquisition:
 - The sample solution is infused into the ESI source.
 - Spectra are acquired in positive ion mode over a mass range of m/z 100-1000.
 - Leucine enkephalin is used as a lock mass for accurate mass measurements.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - Spectra are recorded in the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .

Mechanism of Action and Signaling Pathway

Flufenoxadiazam's novel mode of action is the inhibition of histone deacetylase (HDAC).[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription. By inhibiting HDAC, **Flufenoxadiazam** prevents the removal of acetyl groups, maintaining a more open chromatin state and altering the expression of genes essential for fungal growth and development.

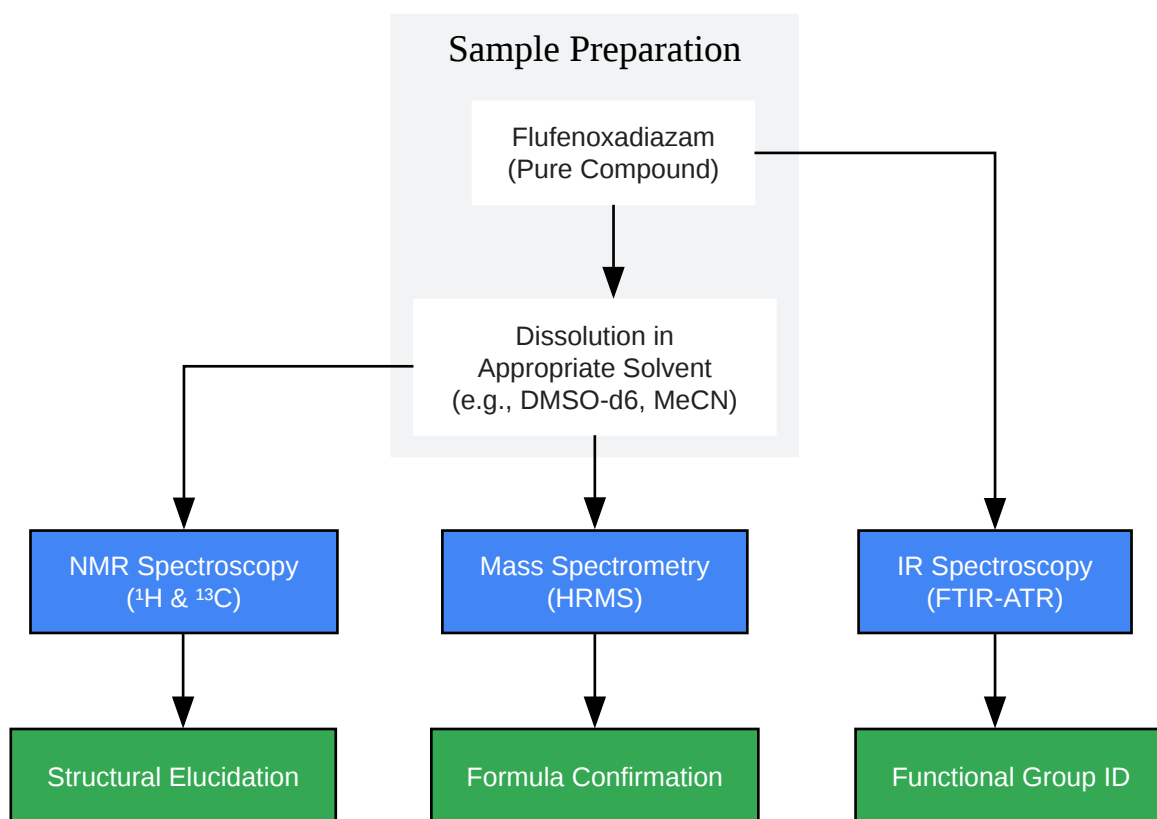


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Caption: **Flufenoxadiazam** inhibits HDAC, leading to altered gene expression and fungal growth inhibition.

Experimental Workflow

The overall workflow for the spectroscopic analysis and characterization of **Flufenoxadiazam** follows a logical progression from sample preparation to data interpretation.



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Caption: Workflow for the spectroscopic characterization of **Flufenoxadiazam**.

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References

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- 2. WO2015185485A1 - Use of substituted oxadiazoles for combating phytopathogenic fungi - Google Patents [patents.google.com]
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